molecular formula C17H16N2OS B11818583 3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline

3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline

Cat. No.: B11818583
M. Wt: 296.4 g/mol
InChI Key: MFGRDFFTWQMKIM-UHFFFAOYSA-N
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Description

3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline (: 1017250-79-1) is a high-value chemical building block belonging to the 4-phenylthiazole class of compounds, specifically designed for advanced medicinal chemistry and pharmaceutical research. With a molecular formula of C 17 H 16 N 2 OS and a molecular weight of 296.39 g/mol, this aniline-functionalized thiazole serves as a key precursor in the synthesis of multi-target directed ligands (MTDLs) . The primary research application of this compound is in the development of novel dual inhibitors targeting both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Inhibition of these enzymes presents a logical approach to pain management; FAAH inhibition elevates levels of the endocannabinoid anandamide (AEA), leading to reduced pain perception, while sEH inhibition maintains the levels of anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) . Structure-activity relationship (SAR) studies have shown that electron-donating groups, such as the methoxy group on the 4-phenylthiazole moiety of this compound, are well-tolerated and contribute to potent inhibitory activity against both enzymatic targets . This dual mechanism of action has demonstrated promising antinociceptive effects in preclinical models of inflammatory pain, with related analogs showing efficacy comparable to traditional nonsteroidal anti-inflammatory drugs like ketoprofen . This product is offered for research and development use only. It is strictly not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal utilization .

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C17H16N2OS/c1-11-8-12(6-7-16(11)20-2)15-10-21-17(19-15)13-4-3-5-14(18)9-13/h3-10H,18H2,1-2H3

InChI Key

MFGRDFFTWQMKIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a precursor compound containing a thiourea and a haloketone under acidic conditions . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-(4-Hydroxy-3-methylphenyl)thiazol-2-yl)aniline.

    Reduction: Formation of 3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline from its nitro precursor.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline typically involves multi-step organic reactions. The process generally starts with the preparation of the thiazole moiety followed by the introduction of the aniline group. Various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline have been screened against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective antibacterial activity at low concentrations . The presence of the methoxy and methyl substituents on the phenyl ring enhances the lipophilicity and membrane penetration ability of these compounds, contributing to their bioactivity.

Anticonvulsant Properties

Thiazole-containing compounds have shown promise in anticonvulsant activity. For example, studies on thiazole derivatives have reported significant efficacy in animal models for epilepsy, suggesting that similar compounds may exhibit neuroprotective effects or modulate neurotransmitter systems involved in seizure activity . The structure-activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring can enhance anticonvulsant properties.

Acetylcholinesterase Inhibition

Compounds with thiazole moieties have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer’s disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine, improving cognitive function. Preliminary studies suggest that derivatives with similar structures may possess significant inhibitory activity against this enzyme, making them candidates for further development in Alzheimer's therapeutics .

Case Studies

Case Study 1: Antimicrobial Screening
A study synthesized various thiazole derivatives and evaluated their antimicrobial activities against E. coli and S. aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1 µg/mL, showcasing their potential as effective antimicrobial agents .

Case Study 2: Anticonvulsant Activity Assessment
In a pharmacological evaluation, a series of thiazole derivatives were tested for anticonvulsant activity using the maximal electroshock seizure (MES) test. Compounds showed median effective doses (ED50) significantly lower than standard medications like ethosuximide, suggesting enhanced efficacy .

Case Study 3: Neuroprotective Effects
Research focused on the neuroprotective effects of thiazole derivatives demonstrated that these compounds could mitigate oxidative stress in neuronal cells. This property is particularly beneficial for developing therapies aimed at neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The methoxy and methyl groups can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations:
  • Fluorine Substitution: 4-Fluorophenyl analogs (e.g., 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]aniline) exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation . Benzothiazole Derivatives: Compounds like 4-(benzo[d]thiazol-2-yl)aniline (3a) and 4-(6-methoxybenzothiazol-2-yl)aniline (9a) have extended aromatic systems, which may enhance π-π stacking interactions in protein binding .

Physicochemical Properties

  • Molecular Weight : The target compound (296.36 g/mol) is heavier than simpler analogs (e.g., 176.24 g/mol for 4-(thiazol-2-yl)aniline), impacting solubility and bioavailability.
  • Synthetic Yields : Yields for related compounds vary widely (24–70% in ), likely due to steric and electronic challenges in forming substituted thiazoles.

Biological Activity

3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline is a complex organic compound characterized by its thiazole ring and methoxy-substituted aromatic group. This compound has garnered attention due to its diverse biological activities, including potential anticancer, antimicrobial, and antifungal properties. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of 3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline is C16H16N2OS, with a molecular weight of approximately 296.39 g/mol. The structure features a thiazole ring, which is known for its biological reactivity, and an aniline moiety that enhances its solubility and interaction with biological targets.

Biological Activities

The biological activities of thiazole-containing compounds are well-documented. The following sections detail the specific activities associated with 3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline.

Anticancer Activity

Thiazole derivatives have shown significant anticancer properties. For instance, compounds similar to 3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that the presence of electron-donating groups such as methoxy enhances these effects:

Compound NameIC50 (µg/mL)Target Cell Line
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22HT29
3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)anilineTBDTBD

The structure–activity relationship (SAR) analysis suggests that the thiazole ring's electron-withdrawing characteristics are crucial for enhancing cytotoxicity against tumor cells .

Antimicrobial Activity

Thiazole compounds are also recognized for their antimicrobial properties. In vitro studies have demonstrated that derivatives exhibit activity against a range of bacterial strains:

Test OrganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD

The methoxy group in the phenyl ring is believed to enhance lipophilicity, facilitating better cellular uptake and interaction with microbial targets .

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have shown antifungal activity. For example, structural analogs have been tested against common fungal pathogens with promising results:

Fungal PathogenMIC (µg/mL)
Candida albicansTBD
Aspergillus nigerTBD

These findings suggest that the thiazole moiety contributes significantly to the antifungal efficacy of the compound .

Case Studies

Several studies have explored the pharmacological potential of thiazole derivatives similar to 3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline:

  • Study on Anticancer Activity : A study involving various thiazole derivatives found that those with methyl substitutions exhibited enhanced cytotoxicity against breast cancer cells, indicating a correlation between structural modifications and biological activity .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of a series of thiazole derivatives, revealing that compounds with methoxy substitutions had lower MIC values against Gram-positive bacteria compared to their non-substituted counterparts .

Q & A

Basic: What are the established synthetic pathways for 3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline?

Answer: The compound is synthesized via the Hantzsch thiazole synthesis, involving condensation of 4-methoxy-3-methylphenyl thioamide with α-halo ketones (e.g., 2-bromoacetophenone) under reflux in ethanol. Cyclization is facilitated by thiourea derivatives, with catalytic methods (e.g., Pd or Cu catalysts) improving yield and purity. Industrial-scale production may use continuous flow reactors for optimized efficiency .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer: Key techniques include:

  • ¹H/¹³C NMR : Resolves aromatic (6.8–7.5 ppm) and thiazole protons (δ 7.2–7.4 ppm).
  • FT-IR : Confirms amine (-NH₂, ~3400 cm⁻¹) and methoxy (-OCH₃, ~1250 cm⁻¹) groups.
  • LC-MS : Validates molecular mass (theoretical m/z: 296.38).
  • Elemental analysis : Ensures stoichiometric purity (<2% deviation) .

Advanced: How can solvent systems influence the reaction kinetics of thiazole ring formation?

Answer: Polar aprotic solvents (e.g., DMF) stabilize intermediates via dipole interactions, accelerating cyclization by 30% compared to protic solvents (e.g., ethanol). In-situ IR studies reveal faster thiourea intermediate formation in DMF, but ethanol may favor Schiff base byproducts. Solvent choice should align with target reaction pathways .

Advanced: What strategies address contradictory reports on its anticancer efficacy across studies?

Answer: Discrepancies arise from:

  • Cell line variability : IC50 values differ between MCF-7 (breast cancer, IC50 = 12 µM) and HeLa (cervical cancer, IC50 = 25 µM).
  • Purity : HPLC purity thresholds (>98%) and DSC analysis mitigate batch-to-batch variability.
  • Assay standardization : Use MTT protocols with doxorubicin as a positive control to normalize efficacy metrics .

Basic: What are the primary biological targets hypothesized for this compound?

Answer: Molecular docking suggests inhibition of EGFR tyrosine kinase due to thiazole-amine interactions in the ATP-binding pocket (binding energy: -9.2 kcal/mol). Comparative studies with 4-(2-methylthiazol) analogs show enhanced selectivity from the 4-methoxy-3-methylphenyl group .

Advanced: How does modifying the methoxy group's position affect bioavailability?

Answer: Meta-substitution (3-methoxy) increases metabolic stability (rat t½ = 4.2 hours) compared to para-substitution (t½ = 2.8 hours). Electron-withdrawing groups (e.g., -NO₂) at the 3-position reduce CYP450-mediated demethylation by 40%, improving oral bioavailability .

Basic: What are the recommended storage conditions to ensure stability?

Answer: Store under argon at -20°C to prevent oxidation of the aniline group. Accelerated stability testing (40°C, 75% RH) shows <5% degradation over 6 months when stored with 3Å molecular sieves .

Advanced: What computational methods predict interactions with cytochrome P450 enzymes?

Answer:

  • Molecular dynamics (MD) : Simulates CYP3A4 binding, identifying metabolic hotspots (e.g., methoxy group).
  • QSAR models : Incorporate Hammett constants (σ = 0.12 for -OCH₃) to predict demethylation rates (R² = 0.89). These guide structural modifications to reduce hepatic clearance .

Basic: Which analytical techniques confirm purity post-synthesis?

Answer:

  • HPLC : UV detection at 254 nm (retention time: 8.2 min) ensures >98% purity.
  • DSC : Identifies polymorphs (melting point: 139–140°C).
  • GC-MS : Detects volatile byproducts (e.g., ethyl acetate residues) .

Advanced: How can cross-coupling reactions functionalize the thiazole ring for SAR studies?

Answer: Suzuki-Miyaura coupling at the thiazole 5-position introduces aryl groups (e.g., 4-fluorophenyl) using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C. Yields range 70–85%, enabling exploration of electronic effects on kinase inhibition .

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